molecular formula C9H8ClN3O2 B1406745 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1394040-13-1

1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B1406745
CAS No.: 1394040-13-1
M. Wt: 225.63 g/mol
InChI Key: FKLMICNLWVBTRT-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound that combines a pyridine ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
  • 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
  • 1-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Uniqueness: 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridine ring relative to the pyrazole ring can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

IUPAC Name

1-pyridin-3-ylpyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8;/h1-6H,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLMICNLWVBTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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